1-[(4-methylphenyl)sulfonyl]-N'-[(E)-pyridin-4-ylmethylidene]piperidine-4-carbohydrazide
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Overview
Description
1-(4-METHYLBENZENESULFONYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is a complex organic compound with a molecular formula of C28H33NO8S3. This compound is known for its unique structure, which includes a piperidine ring, a pyridine moiety, and a sulfonyl group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-(4-METHYLBENZENESULFONYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE involves multiple steps. The primary synthetic route includes the reaction of piperidine-4-carbohydrazide with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(4-METHYLBENZENESULFONYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites
Mechanism of Action
The mechanism of action of 1-(4-METHYLBENZENESULFONYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar compounds include:
4-METHYLSULFONYLBENZENESULFONYL CHLORIDE: This compound shares the sulfonyl group but differs in its overall structure and reactivity.
4-METHYLBENZENESULFONYL CHLORIDE: Another related compound, primarily used as an intermediate in organic synthesis.
Properties
Molecular Formula |
C19H22N4O3S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-[(E)-pyridin-4-ylmethylideneamino]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O3S/c1-15-2-4-18(5-3-15)27(25,26)23-12-8-17(9-13-23)19(24)22-21-14-16-6-10-20-11-7-16/h2-7,10-11,14,17H,8-9,12-13H2,1H3,(H,22,24)/b21-14+ |
InChI Key |
BJJBACNDZKXSME-KGENOOAVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC=NC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=CC=NC=C3 |
Origin of Product |
United States |
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